molecular formula C22H16N4O2 B3571830 9-BENZYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE

9-BENZYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE

Cat. No.: B3571830
M. Wt: 368.4 g/mol
InChI Key: GIUDGABZICYTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a][1,3]benzimidazole: is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a][1,3]benzimidazole typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its antiproliferative effects in cancer cells may involve the disruption of cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 9-Benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a][1,3]benzimidazole stands out due to its unique combination of benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

4-benzyl-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c27-26(28)18-12-10-17(11-13-18)19-15-25-21-9-5-4-8-20(21)24(22(25)23-19)14-16-6-2-1-3-7-16/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUDGABZICYTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-BENZYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE
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9-BENZYL-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE

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